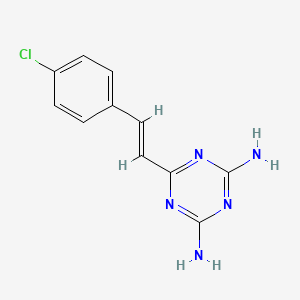
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a chlorostyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-chlorobenzaldehyde with cyanoguanidine under basic conditions. The reaction proceeds through a condensation mechanism, forming the triazine ring and introducing the chlorostyryl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine ring or the chlorostyryl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorostyryl)-4-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
- 4-(4-chlorostyryl)-1-(pent-4-en-1-yl)-1H-1,2,3-triazole
- 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol
Uniqueness
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is unique due to its specific triazine ring structure and the presence of the chlorostyryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
6-(4-Chlorostyryl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C9H8ClN5
- Molecular Weight: 215.64 g/mol
- CAS Number: 4514-53-8
- IUPAC Name: 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Biological Activity Overview
Research indicates that compounds with a triazine core exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound in focus has shown promising results in several studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.20 | Inhibition of PI3K/Akt/mTOR signaling |
| MCF-7 (Breast Cancer) | 1.25 | Induction of apoptosis via BAX/Bcl-2 modulation |
| HeLa (Cervical Cancer) | 1.03 | Cell cycle arrest at G0/G1 phase |
| HepG2 (Liver Cancer) | 12.21 | Inhibition of tumor growth in xenograft models |
The compound demonstrated significant cytotoxicity across these cell lines with varying IC50 values, indicating its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival:
- PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in regulating cell growth and metabolism. The compound has been shown to selectively inhibit this pathway, leading to reduced cancer cell proliferation .
- Apoptosis Induction: The compound influences the expression of pro-apoptotic proteins (BAX) and anti-apoptotic proteins (Bcl-2), promoting apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens. Specific studies have reported its effectiveness against bacterial strains and certain viruses.
Case Studies
- In Vivo Studies: In a study involving a nude mouse xenograft model for breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups .
- Cell Line Studies: A comprehensive evaluation of the compound's effects on multiple cancer cell lines revealed not only cytotoxic effects but also alterations in gene expression related to cell cycle regulation .
Properties
CAS No. |
6945-57-9 |
|---|---|
Molecular Formula |
C11H10ClN5 |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H10ClN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17)/b6-3+ |
InChI Key |
WXRLHIWOBAJHOC-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)N)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















